- Nature-inspired remodeling of (aza)indoles to meta-aminoaryl nicotinates for late-stage conjugation of vitamin B3 to (hetero)arylamines, Nature Communications, 2020, 11(1),

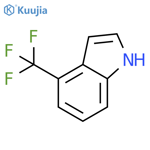

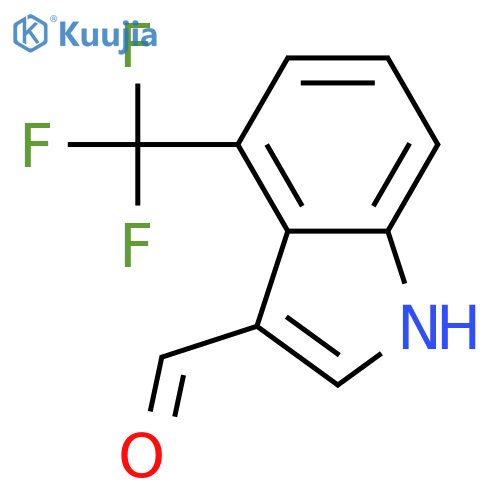

Cas no 959236-12-5 (4-(trifluoromethyl)-1H-indole-3-carbaldehyde)

959236-12-5 structure

Nom du produit:4-(trifluoromethyl)-1H-indole-3-carbaldehyde

Numéro CAS:959236-12-5

Le MF:C10H6F3NO

Mégawatts:213.15595293045

MDL:MFCD09954786

CID:1123190

PubChem ID:34175959

4-(trifluoromethyl)-1H-indole-3-carbaldehyde Propriétés chimiques et physiques

Nom et identifiant

-

- 4-(trifluoromethyl)-1H-Indole-3-carboxaldehyde

- 4-(trifluoromethyl)-1H-indole-3-carbaldehyde

- 4-(Trifluoromethyl)-1H-indole-3-carboxaldehyde (ACI)

- F15931

- MFCD09954786

- SY056975

- 4-(Trifluoromethyl)indole-3-carbaldehyde

- SCHEMBL3676142

- DB-348873

- CS-12404

- 959236-12-5

- AC-29781

- Z1509199160

- AKOS022669253

- CS-0374156

- EN300-7464650

- DTXSID201248166

-

- MDL: MFCD09954786

- Piscine à noyau: 1S/C10H6F3NO/c11-10(12,13)7-2-1-3-8-9(7)6(5-15)4-14-8/h1-5,14H

- La clé Inchi: YGSKOERZFUTESV-UHFFFAOYSA-N

- Sourire: O=CC1C2C(=CC=CC=2C(F)(F)F)NC=1

Propriétés calculées

- Qualité précise: 213.04014830g/mol

- Masse isotopique unique: 213.04014830g/mol

- Comptage atomique isotopique: 0

- Nombre de donneurs de liaisons hydrogène: 1

- Nombre de récepteurs de liaison hydrogène: 4

- Comptage des atomes lourds: 15

- Nombre de liaisons rotatives: 1

- Complexité: 254

- Nombre d'unités de liaison covalente: 1

- Nombre de stéréocentres atomiques définis: 0

- Nombre non défini de stéréocentres atomiques: 0

- Nombre de centres stéréoscopiques d'obligations fixes: 0

- Nombre indéfini de centres stéréoscopiques bond: 0

- Le xlogp3: 2.4

- Surface topologique des pôles: 32.9Ų

4-(trifluoromethyl)-1H-indole-3-carbaldehyde PrixPlus >>

| Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |

|---|---|---|---|---|---|---|---|---|

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTKB0546-250MG |

4-(trifluoromethyl)-1H-indole-3-carbaldehyde |

959236-12-5 | 95% | 250MG |

¥ 963.00 | 2023-04-12 | |

| Enamine | EN300-7464650-0.25g |

4-(trifluoromethyl)-1H-indole-3-carbaldehyde |

959236-12-5 | 95.0% | 0.25g |

$116.0 | 2025-03-11 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | Y08655-250mg |

4-(Trifluoromethyl)-1H-indole-3-carbaldehyde |

959236-12-5 | 95% | 250mg |

¥1529.0 | 2024-07-16 | |

| Chemenu | CM242973-1g |

4-(Trifluoromethyl)-1H-indole-3-carbaldehyde |

959236-12-5 | 95% | 1g |

$556 | 2021-08-04 | |

| Alichem | A199001066-5g |

4-(Trifluoromethyl)-1H-indole-3-carbaldehyde |

959236-12-5 | 98% | 5g |

$924.80 | 2023-08-31 | |

| eNovation Chemicals LLC | D696266-1g |

4-(Trifluoromethyl)indole-3-carbaldehyde |

959236-12-5 | 95% | 1g |

$320 | 2024-07-20 | |

| Enamine | EN300-7464650-0.1g |

4-(trifluoromethyl)-1H-indole-3-carbaldehyde |

959236-12-5 | 95.0% | 0.1g |

$83.0 | 2025-03-11 | |

| Enamine | EN300-7464650-0.5g |

4-(trifluoromethyl)-1H-indole-3-carbaldehyde |

959236-12-5 | 95.0% | 0.5g |

$218.0 | 2025-03-11 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | Y08655-5g |

4-(Trifluoromethyl)-1H-indole-3-carbaldehyde |

959236-12-5 | 95% | 5g |

¥11809.0 | 2024-07-16 | |

| Chemenu | CM242973-1g |

4-(Trifluoromethyl)-1H-indole-3-carbaldehyde |

959236-12-5 | 95% | 1g |

$588 | 2024-07-18 |

4-(trifluoromethyl)-1H-indole-3-carbaldehyde Méthode de production

Synthetic Routes 1

Conditions de réaction

1.1 Reagents: Phosphorus oxychloride Solvents: Dimethylformamide ; 0 °C; 0 °C → rt; 45 - 120 min, rt

1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt; 15 - 30 min, neutralized, rt

1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt; 15 - 30 min, neutralized, rt

Référence

Synthetic Routes 2

Conditions de réaction

1.1 Reagents: Phosphorus oxychloride Solvents: Dimethylformamide ; 0 °C; 10 min, 0 °C

1.2 Solvents: Dimethylformamide ; 0 °C; 0 °C → 45 °C; 2 h, 45 °C; 45 °C → rt

1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 9 - 10, rt

1.2 Solvents: Dimethylformamide ; 0 °C; 0 °C → 45 °C; 2 h, 45 °C; 45 °C → rt

1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 9 - 10, rt

Référence

- Preparation of cyclic peptides was antibacterial compounds, World Intellectual Property Organization, , ,

Synthetic Routes 3

Conditions de réaction

1.1 Reagents: Cuprous iodide Solvents: Dimethylformamide ; 18 h, rt → 85 °C; 85 °C → rt

Référence

- Preparation of pyrimidinylindolecarboxamide derivatives and analogs for use as P2X7 receptor modulators, World Intellectual Property Organization, , ,

Synthetic Routes 4

Conditions de réaction

1.1 Reagents: Phosphorus oxychloride Solvents: Dimethylformamide ; 0 °C; 30 min, 0 °C; 1 h, 40 °C

1.2 Reagents: Sodium hydroxide Solvents: Water ; 1.5 h, 40 °C

1.2 Reagents: Sodium hydroxide Solvents: Water ; 1.5 h, 40 °C

Référence

- Preparation of amide compounds as B-Raf kinase inhibitors, Japan, , ,

Synthetic Routes 5

Conditions de réaction

1.1 Reagents: Cuprous iodide Solvents: Dimethylformamide ; 18 h, rt → 85 °C; 85 °C → rt

Référence

- Preparation of heteroaryl amide analogs as P2X7 receptor modulators, World Intellectual Property Organization, , ,

4-(trifluoromethyl)-1H-indole-3-carbaldehyde Raw materials

4-(trifluoromethyl)-1H-indole-3-carbaldehyde Preparation Products

4-(trifluoromethyl)-1H-indole-3-carbaldehyde Littérature connexe

-

Alina Karabchevsky,Eran Falek,Yakov Greenberg,Michael Elman,Yaakov Keren,Ioseph Gurwich Nanoscale Adv., 2020,2, 2977-2985

-

2. Book reviews

-

Shuai Hou,Lei Yang,Xian Zhao CrystEngComm, 2014,16, 7141-7148

-

4. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225

-

Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076

959236-12-5 (4-(trifluoromethyl)-1H-indole-3-carbaldehyde) Produits connexes

- 2102412-77-9((6S)-4-oxo-5-azaspiro[2.4]heptane-6-carboxylic acid)

- 1806633-40-8(Methyl 2-chloro-4-(2-chloropropanoyl)benzoate)

- 2229653-79-4((3,3-dimethylpent-1-en-4-yn-1-yl)benzene)

- 1448072-68-1(4-fluoro-N-2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl-2-methylbenzene-1-sulfonamide)

- 2228360-67-4(1-(2,5-dimethylphenyl)-2-fluoroethan-1-ol)

- 2171955-84-1(tert-butyl 3-hydroxy-4-(1-methyl-1H-1,2,4-triazol-3-yl)pyrrolidine-1-carboxylate)

- 898418-43-4(2-(6-{4-(furan-2-carbonyl)piperazin-1-ylmethyl}-4-oxo-4H-pyran-3-yl)oxy-N-methylacetamide)

- 2228272-95-3(3-(3-{(tert-butoxy)carbonylamino}phenyl)-2-oxopropanoic acid)

- 916792-03-5(2,3,3-Trimethyl-5-nitroindoline)

- 914082-74-9((2S)-2-amino-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetic acid)

Fournisseurs recommandés

Amadis Chemical Company Limited

(CAS:959236-12-5)4-(trifluoromethyl)-1H-indole-3-carbaldehyde

Pureté:99%/99%/99%

Quantité:500.0mg/1.0g/5.0g

Prix ($):214.0/321.0/930.0